1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone
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Overview
Description
1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone is a useful research compound. Its molecular formula is C20H14N2O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.07759887 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Activity
Compounds related to the specified chemical structure have been studied for their antiallergic properties. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, which show potent antiallergic activity, suggests a potential application area for related compounds in treating allergies. The effectiveness of these compounds is attributed to specific structural features that facilitate optimal molecular configuration for activity against passive cutaneous anaphylaxis in rats (P. Juby et al., 1979).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated the antibacterial and anticancer potential of derivatives related to the specified compound. For instance, microwave-assisted synthesis has yielded compounds with significant antibacterial activities, indicating the utility of these molecules in developing new antimicrobial agents (Ram C.Merugu et al., 2010). Additionally, certain derivatives have shown notable cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Raquib Alam et al., 2017).
Material Science Applications
In the realm of material science, derivatives of the chemical structure have been explored for their properties and applications. For example, the synthesis of Schiff bases and their evaluation as corrosion inhibitors offer insights into the protective capabilities of these compounds for carbon steel in acidic environments, highlighting their potential industrial applications (M. Hegazy et al., 2012).
Spectroscopic and Electronic Properties
Research on derivatives has also focused on their spectroscopic and electronic properties. Studies involving charge density analysis and electron redistribution reveal intricate details about the molecular structures of these compounds, providing valuable information for designing molecules with specific electronic properties (M. Malińska et al., 2012).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Properties
IUPAC Name |
1-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-13(23)14-7-9-16(10-8-14)24-19-17-11-18(15-5-3-2-4-6-15)25-20(17)22-12-21-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJPRCPKWFORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.